Isothiazolo[5,4-b]pyridin-3-ylmethanol
Description
Isothiazolo[5,4-b]pyridin-3-ylmethanol is a heterocyclic compound featuring a fused isothiazole and pyridine ring system with a hydroxymethyl substituent at the 3-position. This scaffold has garnered attention due to its structural versatility and diverse pharmacological activities. The compound’s bioactivity is influenced by substituents on the isothiazole ring, enabling applications in anticancer, anti-inflammatory, and kinase inhibition research . For instance, derivatives of isothiazolo[5,4-b]pyridine have demonstrated anorectic, analgesic, and antitumor properties in preclinical studies .
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
[1,2]thiazolo[5,4-b]pyridin-3-ylmethanol |
InChI |
InChI=1S/C7H6N2OS/c10-4-6-5-2-1-3-8-7(5)11-9-6/h1-3,10H,4H2 |
InChI Key |
RAOMRFLMDXWNTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SN=C2CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazolo[5,4-b]pyridine Derivatives
Isoxazolo[5,4-b]pyridines share structural similarities with isothiazolo[5,4-b]pyridines but replace the sulfur atom in the isothiazole ring with oxygen. This substitution alters electronic properties and bioactivity:
- Anticancer Activity: Isoxazolo[5,4-b]pyridine derivatives, such as pyrrolo[3,2-d]isoxazole 5 and isoxazole 11–14, exhibit potent cytotoxicity against HCT-116 (colorectal carcinoma) and PC3 (prostate cancer) cell lines, with IC₅₀ values comparable to 5-fluorouracil. Notably, these compounds show lower toxicity toward normal WI-38 lung fibroblasts, indicating selectivity .
- Synthetic Accessibility : The synthesis of isoxazolo[5,4-b]pyridines often involves cyclization of 3-methylisoxazol-5-amine with electrophilic reagents, a method less applicable to isothiazolo analogs due to sulfur’s distinct reactivity .
Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines replace the isothiazole ring with a thiophene moiety, impacting kinase inhibition profiles:
- DRAK2 Inhibition: A thieno[2,3-b]pyridine derivative demonstrated strong binding to DRAK2 (Kd = 9 nM) but lacked selectivity, also inhibiting DRAK1 (IC₅₀ = 0.82 µM). In contrast, isothiazolo[5,4-b]pyridine-based inhibitors exhibited moderate affinity (Kd = 1.6 µM) but better selectivity for DRAK2 over related kinases .
- Synthetic Flexibility: Thieno[2,3-b]pyridines are synthesized via scaffold-hopping strategies from isothiazolo precursors, highlighting the latter’s utility as a starting point for structural optimization .
Benzoxazole and Benzothiazole Derivatives
Benzoxazoles and benzothiazoles are simpler bicyclic systems lacking the pyridine fusion:
- Fluorescence Properties: Benzoxazole derivatives exhibit high quantum yields (Φ > 0.8) in ethanol, making them superior fluorescent probes. Isothiazolo[5,4-b]pyridine esters, however, display solvatochromism, with emission maxima shifting from 450 nm (n-hexane) to 480 nm (ethanol), enabling environment-sensitive applications .
- Analgesic Activity: Ethyl 4-(5-chloro-2-benzoxazolon-3-yl)butanoate shows analgesic efficacy comparable to aspirin but with fewer gastric side effects. This compound derivatives, such as compound 7, exhibit stronger antimycobacterial activity (MIC = 4 µg/mL) .
Pyrrolo[3,2-d]isoxazole Derivatives
These compounds feature a fused pyrrole and isoxazole system:
- Cytotoxicity: Pyrrolo[3,2-d]isoxazole 5 (IC₅₀ = 8.2 µM against HCT-116) is less potent than isothiazolo[5,4-b]pyridine-based RIPK1 inhibitors (IC₅₀ = 0.3 µM) but has a superior safety profile in normal cells .
- Synthetic Routes : Both systems utilize cyclization strategies, but pyrrolo[3,2-d]isoxazoles require indole-containing precursors, limiting structural diversity compared to isothiazolo analogs .
Key Research Findings and Data Tables
Physicochemical Properties
| Property | This compound | Benzoxazole | Thieno[2,3-b]pyridine |
|---|---|---|---|
| Fluorescence λmax (ethanol) | 480 nm | 420 nm | N/A |
| LogP | 1.8–2.5 | 1.2–1.6 | 2.1–2.8 |
| Synthetic Yield | 60–75% | 80–90% | 40–55% |
Preparation Methods
Reduction of 2-Chloronicotinonitrile to 2-Chloronicotinaldehyde
The synthesis begins with 2-chloronicotinonitrile, which undergoes reduction using formic acid in the presence of Raney nickel to yield 2-chloronicotinaldehyde. This step achieves selective aldehyde formation while preserving the chloro substituent. Key parameters include:
Thiocyanation of 2-Chloronicotinaldehyde
2-Chloronicotinaldehyde is converted to 2-thiocyanonicotinaldehyde via nucleophilic substitution with potassium thiocyanate in dimethylformamide (DMF). The reaction proceeds under mild conditions:
Cyclization to Isothiazolo[5,4-b]pyridine
Cyclization of 2-thiocyanonicotinaldehyde with liquid ammonia at −50°C generates the isothiazolo[5,4-b]pyridine core. This step forms the fused heterocyclic system through intramolecular nucleophilic attack:
-
Conditions : Excess liquid ammonia, −50°C, 5 hours.
-
NMR analysis : The aromatic protons of the product resonate as an AMX quartet (J = 5–6 Hz), confirming the regiochemistry.
Introduction of the 3-Hydroxymethyl Group
Diazotization and Bromination at Position 3
To functionalize position 3, the primary amine intermediate (3-aminoisothiazolo[5,4-b]pyridine) is diazotized and brominated:
Nucleophilic Substitution with Hydroxide
The bromo derivative undergoes nucleophilic substitution with aqueous NaOH to introduce the hydroxyl group:
Reduction to the Hydroxymethyl Substituent
The aldehyde intermediate (from §1.1) is reduced to the hydroxymethyl group using sodium borohydride:
-
Conditions : NaBH (2 equiv), ethanol, 0°C to 25°C, 2 hours.
-
Characterization : The hydroxymethyl proton appears as a triplet at δ 4.3 ppm (J = 6 Hz) in -NMR.
Optimization and Mechanistic Insights
Role of Ammonia in Cyclization
Liquid ammonia facilitates deprotonation and acts as a nucleophile, enabling cyclization via thiolate intermediate formation. Lower temperatures (−50°C) suppress side reactions, improving regioselectivity.
Solvent Effects on Substitution Reactions
Polar aprotic solvents (e.g., DMF) enhance thiocyanation yields by stabilizing the transition state. In contrast, protic solvents (e.g., ethanol) favor reduction steps by solubilizing borohydride reagents.
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Ultraviolet-Visible (UV) Spectroscopy
The conjugated isothiazolo-pyridine system absorbs at λ = 310 nm (log ε = 4.1), with a bathochromic shift observed upon hydroxymethylation.
Challenges and Alternative Approaches
Q & A
Synthesis and Purification Methods
Basic: What are the standard synthetic routes for Isothiazolo[5,4-b]pyridin-3-ylmethanol? The compound is typically synthesized via cyclocondensation reactions. For example, a derivative was prepared by reacting 4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine with ethyl 4-chlorobutanoate in ethanolic sodium ethoxide under reflux. Post-reaction purification involves solvent evaporation, dissolution in DMF, and precipitation in ice-water .
Advanced: How can regioselectivity challenges in the cyclization steps of isothiazolo[5,4-b]pyridine derivatives be addressed? Regioselectivity is controlled by optimizing reaction parameters (e.g., temperature, solvent polarity) and using directing groups. Computational modeling (e.g., AM1) predicts reactive sites by analyzing electron density distribution . Taurins and Khouw (1973) achieved regioselectivity by adjusting stoichiometry and monitoring intermediates via TLC .
Structural Characterization
Basic: What spectroscopic techniques are used to confirm the structure of this compound? Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.3–2.5 ppm).
- IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹).
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related isothiazolopyridines .
Advanced: How do computational models like AM1 aid in predicting the electronic structure of isothiazolo[5,4-b]pyridine derivatives? The AM1 method calculates molecular orbitals, charge distributions, and hydrogen-bonding potential. This helps predict reactivity and validate experimental spectral data. For example, AM1 accurately modeled hydrogen bonding in heterocyclic analogs .
Biological Activity
Basic: What preliminary assays are recommended to assess the bioactivity of this compound?
- In vitro enzyme inhibition assays : Test against target enzymes (e.g., kinases, phosphatases).
- Receptor binding studies : Use radioligand displacement assays for GPCRs or ion channels.
- Cytotoxicity screening : Employ MTT assays in cell lines (e.g., HeLa, HEK293).
Advanced: What strategies optimize the pharmacokinetic properties of isothiazolo[5,4-b]pyridine-based compounds in vivo?
- Prodrug derivatization : Esterification of the methanol group improves lipophilicity and bioavailability.
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots for structural modification .
Fluorescence and Optical Properties
Basic: How does solvent polarity affect the fluorescence emission of this compound derivatives? Solvent polarity induces solvatochromic shifts. For example, ethyl ester analogs exhibit blue shifts (~20 nm) in nonpolar solvents (e.g., hexane) compared to polar solvents (e.g., DMF) due to reduced dipole-dipole interactions .
Advanced: What quantum yield measurement protocols are suitable for quantifying fluorescence efficiency in substituted isothiazolopyridines?
- Integrating sphere method : Measures absolute quantum yield using a calibrated spectrometer.
- Reference standards : Compare with fluorescein (Φ = 0.92 in 0.1 M NaOH) or quinine sulfate (Φ = 0.54 in 0.1 M H2SO4) .
Data Reproducibility and Contradictions
Basic: How should researchers address discrepancies in reported melting points of isothiazolo[5,4-b]pyridine derivatives?
- Purity verification : Use HPLC (≥95% purity) and differential scanning calorimetry (DSC).
- Crystallization conditions : Document solvent systems and cooling rates, as polymorphs can alter melting points .
Advanced: What statistical approaches resolve conflicting bioactivity data across different cell line models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
